Calliterpenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

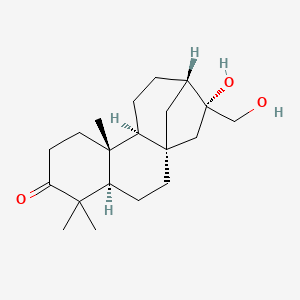

Calliterpenone is a kaurane diterpenoid.

This compound is a natural product found in Callicarpa americana and Callicarpa macrophylla with data available.

Applications De Recherche Scientifique

Crop Yield Enhancement

Research indicates that calliterpenone significantly boosts the yields of several crops when applied through foliar spraying or seed soaking. The following table summarizes the yield enhancements observed in different crops:

| Crop | Yield Increase (%) | Optimal Concentration (mM) |

|---|---|---|

| Rice | 28.89 | 0.001 |

| Onion | 20.63 | 0.001 |

| Potato | 37.17 | 0.001 |

| Tomato | 28.36 | 0.001 |

| Chickpea | 26.08 | 0.001 |

| Wheat | 27.23 | 0.01 |

These results were achieved in controlled experiments and validated through field trials, which reported an average increase of approximately 12% in rice yield and about 10% in wheat yield across various farmer fields .

Biochemical Effects on Plants

This compound not only enhances physical growth but also influences the biochemical pathways within plants:

- Indole-3-Acetic Acid (IAA) Levels : The application of this compound increases endogenous levels of IAA, a crucial hormone for plant growth.

- Abscisic Acid (ABA) Levels : Some studies indicate a decrease in ABA levels upon treatment with this compound, which may contribute to improved stress responses in plants .

Case Study 1: Effect on Root Growth

In studies involving Hibiscus sabdariffa and Sesbania cannabina, this compound demonstrated remarkable effects on root development:

- Hibiscus sabdariffa : A 157% increase in root growth at a concentration of 0.001 μmol/L compared to controls.

- Sesbania cannabina : A 119% increase at the same concentration.

These results suggest that this compound may be more effective than gibberellic acid in promoting root growth .

Case Study 2: Field Trials

Field trials conducted across multiple locations showed consistent results with this compound application leading to enhanced crop productivity:

Propriétés

Formule moléculaire |

C20H32O3 |

|---|---|

Poids moléculaire |

320.5 g/mol |

Nom IUPAC |

(1S,4R,9R,10S,13S,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m0/s1 |

Clé InChI |

MPDUJZZNNBJFAB-JHSPYMOQSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C([C@@H]1CC[C@]34[C@@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |

SMILES canonique |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |

Synonymes |

calliterpenone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.